molecular formula C17H13ClN4O2 B11470610 3-(4-chlorobenzyl)-6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

3-(4-chlorobenzyl)-6-phenyl-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

Cat. No.: B11470610
M. Wt: 340.8 g/mol
InChI Key: SKLQKMSOOJJZCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-CHLOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE is a complex organic compound that belongs to the class of imidazo[1,5-b][1,2,4]triazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both chlorophenyl and phenyl groups in its structure suggests potential interactions with various biological targets, making it a compound of interest for further research and development.

Preparation Methods

The synthesis of 3-[(4-CHLOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chlorobenzylamine with phenyl isocyanate can lead to the formation of an intermediate, which upon further cyclization and oxidation, yields the desired imidazo[1,5-b][1,2,4]triazole derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Chemical Reactions Analysis

3-[(4-CHLOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-CHLOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit certain kinases or proteases, leading to downstream effects on cellular signaling pathways and biological processes .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,5-b][1,2,4]triazole derivatives, such as:

  • 3-[(4-METHOXYPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE
  • 3-[(4-FLUOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE

These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. The presence of the chlorophenyl group in 3-[(4-CHLOROPHENYL)METHYL]-6-PHENYL-2H,3H,5H,6H,7H-IMIDAZO[1,5-B][1,2,4]TRIAZOLE-2,5-DIONE makes it unique in terms of its potential interactions and applications .

Properties

Molecular Formula

C17H13ClN4O2

Molecular Weight

340.8 g/mol

IUPAC Name

3-[(4-chlorophenyl)methyl]-6-phenyl-7H-imidazo[1,5-b][1,2,4]triazole-2,5-dione

InChI

InChI=1S/C17H13ClN4O2/c18-13-8-6-12(7-9-13)10-21-16(23)19-15-11-20(17(24)22(15)21)14-4-2-1-3-5-14/h1-9H,10-11H2

InChI Key

SKLQKMSOOJJZCH-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=O)N(N2C(=O)N1C3=CC=CC=C3)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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